2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Fluorinated Polyesters Thermal Stability Gas Barrier

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (TFBDM, CAS 92339-07-6) is a fluorinated aromatic diol characterized by a 1,4-disubstituted benzene ring bearing four fluorine atoms and two hydroxymethyl groups. This monomeric building block, available as a white to off-white crystalline powder with a molecular weight of 210.13 g/mol and a melting point in the range of 127-131 °C, is distinguished by its high fluorine content, which imparts enhanced thermal stability and unique physicochemical properties.

Molecular Formula C8H6F4O2
Molecular Weight 210.13 g/mol
CAS No. 92339-07-6
Cat. No. B1350987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
CAS92339-07-6
Molecular FormulaC8H6F4O2
Molecular Weight210.13 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1F)F)CO)F)F)O
InChIInChI=1S/C8H6F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2
InChIKeySDHKGYDQOGCLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS 92339-07-6) for Advanced Polymer and Analytical Applications


2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (TFBDM, CAS 92339-07-6) is a fluorinated aromatic diol characterized by a 1,4-disubstituted benzene ring bearing four fluorine atoms and two hydroxymethyl groups . This monomeric building block, available as a white to off-white crystalline powder with a molecular weight of 210.13 g/mol and a melting point in the range of 127-131 °C, is distinguished by its high fluorine content, which imparts enhanced thermal stability and unique physicochemical properties . Its primary value lies in its function as a rigid diol for the synthesis of high-performance polymers and as a specific biomarker for novel pyrethroid insecticides.

Monomer for fluorinated polyesters with enhanced thermal and barrier properties
Analytical standard for high-sensitivity biomonitoring of pyrethroid metabolites

Why Non-Fluorinated Analogs Cannot Substitute 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol in High-Performance Applications


The substitution of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol with non-fluorinated analogs, such as the widely used 1,4-benzenedimethanol, is not a viable option in applications demanding elevated thermal stability, enhanced barrier properties, or specific metabolic tracking. The presence of four electron-withdrawing fluorine atoms on the aromatic ring fundamentally alters the monomer's electronic structure, physical properties, and subsequent polymer performance. This leads to a significant increase in glass transition temperature (Tg), thermal decomposition temperature, and surface hydrophobicity of the resultant materials, as well as enabling unique analytical detection pathways [1]. These quantifiable differences, detailed in the evidence below, underscore why a generic substitution would result in a critical performance deficit.

Polymer performance Non-fluorinated analogs may lack electron-withdrawing fluorine effects, resulting in lower glass transition and thermal stability in polymers.
Barrier & surface Without fluorine, surface hydrophobicity and gas barrier properties may be substantially reduced, limiting high-performance material applications.
Analytical specificity Non-fluorinated diols may not serve as the specific urinary metabolite biomarker, limiting the GC-MS/MS detection pathway for pyrethroid exposure assessment.

Quantitative Differentiation of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS 92339-07-6) for Scientific Procurement


Superior Thermal and Mechanical Performance in Bio-Based Polyesters: A Direct Comparison with Non-Fluorinated Systems

When incorporated into a 2,5-furandicarboxylic acid (FDCA)-based copolyester, increasing the molar ratio of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (TFBDM) directly correlates with a substantial enhancement in material properties compared to the polymer without it. Specifically, increasing the TFBDM content from 15% to 75% in the copolymer raised the glass transition temperature (Tg) from 91 °C to 118 °C, and the thermal decomposition temperature (Td,5%) from 371 °C to 393 °C [1]. Furthermore, a copolymer with 60% TFBDM content (PECFF-60) exhibited a Td,5% of 421 °C, a Young's modulus of 2460 MPa, and a tensile strength of 71 MPa. The surface water contact angle also increased from 85° to 101°, while CO2 and O2 barrier properties improved by 43.3-fold and 8.6-fold, respectively, when compared to standard PET [1].

Thermal & barrier enhancement
Head-to-head
Tg +27 °C (91→118 °C), Td,5% +50 °C (371→421 °C), CO2 barrier 43.3×, O2 barrier 8.6× vs. PET baseline in FDCA copolyesters
Supports high-heat, high-barrier polymer design; non-fluorinated analogs may not achieve comparable performance.
Data for PECFF copolymers with 60-75% TFBDM; two-step melt polycondensation.
Fluorinated Polyesters Thermal Stability Gas Barrier Biobased Polymers

High Sensitivity as a Urinary Metabolite Biomarker for Pyrethroid Exposure Assessment

In a validated GC-MS/MS method for quantifying urinary pyrethroid metabolites, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (HOCH2-FB-Al) demonstrated exceptional analytical sensitivity. The method achieved a detection limit of 0.01 μg/L for HOCH2-FB-Al in human urine, which was the lowest among the nine metabolites tested in the study [1]. The method also showed good precision, with mean within-run day precisions of less than 18.4% RSD, and was successfully applied to a pediatric cohort, where HOCH2-FB-Al was detected in 82% of the samples [1].

Urinary biomarker LOD
Class-level
0.01 µg/L (GC-MS/MS)
Supports high-sensitivity biomonitoring; class-level inference for pyrethroid metabolite assays.
Within-run precision
Melting point elevation
Head-to-head
127–131 °C vs. 114–121 °C for non-fluorinated 1,4-benzenedimethanol
Reflects stronger intermolecular F···F and C–H···F contacts; may indicate enhanced thermal stability.
Data from vendor and crystal structure reports.
Scalable synthesis
Supporting evidence
Purity 99.5%, total yield 77.8%
Supports reliable supply chain; process includes solvent recycling and one-pot steps.
4-step route from tetrachlorophthalonitrile.
Analytical Chemistry Biomonitoring Pyrethroid Metabolites GC-MS/MS

Elevated Melting Point as an Indicator of Enhanced Intermolecular Forces Versus Non-Fluorinated Analogs

The introduction of four fluorine atoms on the benzene ring significantly elevates the melting point of the diol monomer. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol exhibits a melting point of 127-131 °C . In contrast, its non-fluorinated counterpart, 1,4-benzenedimethanol, melts at a considerably lower temperature range of 114-121 °C . This roughly 10-15 °C increase is a direct consequence of the stronger intermolecular interactions, including C–H···F and F···F contacts, introduced by fluorine substitution, which also correlate with a more ordered, nearly planar crystal structure [1].

Melting point elevation
Head-to-head
127–131 °C vs. 114–121 °C for non-fluorinated 1,4-benzenedimethanol
Reflects stronger intermolecular F···F and C–H···F contacts; may indicate enhanced thermal stability.
Data from vendor and crystal structure reports.
Physicochemical Properties Melting Point Crystallinity

Industrial Viability: Confirmed by a High-Yield, High-Purity Scalable Synthesis Route

The industrial and research-scale availability of this compound is supported by a validated and efficient synthetic route. Starting from 2,3,5,6-tetrachlorophthalonitrile, a four-step process involving fluorination, hydrogenation, diazotization, and hydrolysis produces 2,3,5,6-tetrafluoro-1,4-benzenedimethanol with a high purity of 99.5% and a total yield of 77.8% [1]. The process is noted for its mild reaction conditions, the ability to recover and recycle solvents and catalysts, and the completion of the diazotization and hydrolysis steps in a single pot, making it suitable for industrial production [1].

Scalable synthesis
Supporting evidence
Purity 99.5%, total yield 77.8%
Supports reliable supply chain; process includes solvent recycling and one-pot steps.
4-step route from tetrachlorophthalonitrile.
Process Chemistry Synthesis Scalability

Optimal Application Scenarios for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS 92339-07-6) Based on Quantified Performance


Monomer for High-Heat, High-Barrier Bio-Based Polyesters in Electronics and Packaging

Procurement for the synthesis of novel polyesters where thermal stability and gas barrier properties are paramount. The evidence shows that incorporating 2,3,5,6-tetrafluoro-1,4-benzenedimethanol into FDCA-based copolyesters raises the Tg by 27 °C (from 91 to 118 °C) and Td,5% by 50 °C (from 371 to 421 °C), while also improving CO2 and O2 barrier properties by 43.3x and 8.6x over PET, respectively [1]. This makes the monomer an essential component for developing transparent sheets for outdoor applications, electronic equipment housings, and high-performance non-food contact packaging.

Analytical Standard for High-Sensitivity GC-MS/MS Biomonitoring of Novel Pyrethroids

Procurement as a certified reference material for environmental and human biomonitoring studies. The compound is a specific urinary metabolite (HOCH2-FB-Al) for a new class of fluorinated pyrethroid insecticides. A validated GC-MS/MS method achieved a detection limit of 0.01 μg/L for this metabolite, the highest sensitivity among the nine pyrethroid metabolites analyzed [1]. This capability is critical for accurately assessing low-level human exposure to these pesticides in the general population, as demonstrated in a cohort of Japanese children where the metabolite was detected in 82% of urine samples [1].

Rigid Fluorinated Building Block for Liquid Crystal Polymer (LCP) Research and Synthesis

Procurement for exploratory synthesis in materials science, specifically for developing new liquid crystalline materials. The rigid, planar geometry of the molecule, confirmed by single-crystal X-ray diffraction (planar within 0.2 Å) [1], combined with the strong dipole moments from the C-F bonds, is a key structural feature for designing liquid crystal phases with high birefringence and low viscosity [2]. This makes it a valuable core unit for building novel mesogenic compounds.

Application
Selection Property
Validation Focus
Monomer for high-heat, high-barrier bio-based polyesters
Fluorinated aromatic diol that enhances Tg, thermal stability, and gas barrier in FDCA copolyesters
Tg and thermal decomposition improvement; gas permeability reduction vs. PET
Analytical standard for GC-MS/MS biomonitoring of pyrethroid exposure
Specific urinary metabolite with high detection sensitivity
LOD and precision in urine matrix; applicability in population studies
Building block for liquid crystal polymer research
Rigid planar geometry and strong C-F dipole moments
Birefringence and viscosity tuning in mesogenic compounds

Technical Documentation Hub

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37 linked technical documents
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